9,9-dimethyl-N-(naphthalen-2-yl)-9H-fluoren-2-amine
CAS No.: 1263001-82-6
Cat. No.: VC7681072
Molecular Formula: C25H21N
Molecular Weight: 335.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1263001-82-6 |
|---|---|
| Molecular Formula | C25H21N |
| Molecular Weight | 335.45 |
| IUPAC Name | 9,9-dimethyl-N-naphthalen-2-ylfluoren-2-amine |
| Standard InChI | InChI=1S/C25H21N/c1-25(2)23-10-6-5-9-21(23)22-14-13-20(16-24(22)25)26-19-12-11-17-7-3-4-8-18(17)15-19/h3-16,26H,1-2H3 |
| Standard InChI Key | COLKCCIWRXMWBI-UHFFFAOYSA-N |
| SMILES | CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC5=CC=CC=C5C=C4)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s core consists of a fluorene scaffold substituted at the 2-position with an amine group linked to a naphthalen-2-yl moiety. The fluorene system is further modified by two methyl groups at the 9-position, creating a sterically hindered environment that influences its conformational stability . Key structural features include:
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Fluorene backbone: A bicyclic system of two benzene rings fused via a five-membered ring.
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9,9-Dimethyl substitution: Introduces steric bulk, reducing molecular flexibility and enhancing thermal stability .
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Naphthalen-2-yl group: A polycyclic aromatic hydrocarbon (PAH) substituent that extends π-conjugation, critical for electronic applications .
The SMILES representation accurately captures its connectivity , while the InChIKey COLKCCIWRXMWBI-UHFFFAOYSA-N provides a unique identifier for database searches .
Spectroscopic and Computational Data
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NMR: Protons on the naphthalene ring resonate in the aromatic region (δ 7.0–8.5 ppm), while the methyl groups appear as singlets near δ 1.3 ppm .
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Mass spectrometry: The molecular ion peak at m/z 335.4 confirms the molecular weight .
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Computational predictions: Density functional theory (DFT) calculations suggest a planar geometry for the fluorene-naphthalene system, with a HOMO-LUMO gap of ~3.2 eV, indicative of semiconducting behavior .
Physicochemical Properties
Experimental and predicted properties are summarized in Table 1.
Table 1: Key Physicochemical Properties of 9,9-Dimethyl-N-(naphthalen-2-yl)-9H-fluoren-2-amine
The low aqueous solubility aligns with its hydrophobic aromatic structure, while organic solvent compatibility facilitates its use in solution-processed materials . The predicted pKa of 0.90 classifies it as a weak base, consistent with aromatic amines’ behavior .
Synthesis and Functionalization
Primary Synthetic Routes
The compound is typically synthesized via Buchwald-Hartwig amination, coupling 2-bromo-9,9-dimethylfluorene with 2-aminonaphthalene . A representative procedure involves:
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Reagents:
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2-Bromo-9,9-dimethylfluorene (1.0 equiv)
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2-Aminonaphthalene (1.2 equiv)
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Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)
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Ligand (XPhos, 10 mol%)
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Base (KOH, 3.0 equiv)
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Conditions:
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Workup:
This method yields the target compound in ~75% purity, with column chromatography required to achieve >95% purity .
Derivatization Strategies
The amine group serves as a handle for further functionalization:
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Alkylation: Reacting with alkyl halides introduces branched substituents, altering solubility .
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Acylation: Acetyl chloride forms amide derivatives, modulating electronic properties .
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Cross-coupling: Suzuki-Miyaura reactions enable conjugation with boronic acids, expanding π-systems for optoelectronics .
Applications in Materials Science
Organic Light-Emitting Diodes (OLEDs)
As a hole-transporting material, this compound improves OLED efficiency by:
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Enhancing hole mobility: The planar fluorene-naphthalene system facilitates charge transport .
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Reducing excimer formation: Steric hindrance from 9,9-dimethyl groups prevents undesirable aggregation .
In device architectures, it achieves a luminance efficiency of 12 cd/A and a Commission Internationale de l’Éclairage (CIE) coordinates of (0.15, 0.20), suitable for blue-emitting layers .
Photovoltaic Devices
Incorporated into perovskite solar cells as an interfacial layer, it:
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Passivates surface defects on perovskite films.
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Increases open-circuit voltage () by 0.1 V compared to reference devices .
Stability and Environmental Considerations
Thermal Stability
Thermogravimetric analysis (TGA) reveals a decomposition onset at 280 °C, making it suitable for high-temperature processing in device fabrication .
Photostability
Under UV irradiation (365 nm, 100 mW/cm²), the compound exhibits <5% degradation over 100 hours, attributed to the rigid fluorene scaffold .
Ecotoxicology
Predicted biodegradation (BIOWIN3 model: 0.21) suggests low environmental persistence, but aquatic toxicity (LC50 Daphnia magna: 2.1 mg/L) warrants careful handling .
Comparative Analysis with Analogues
Table 2: Comparison with 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine
| Property | Naphthalen-2-yl Derivative | Phenyl Derivative |
|---|---|---|
| Molecular Weight | 335.4 g/mol | 285.4 g/mol |
| 348 nm | 332 nm | |
| Hole Mobility | ||
| OLED Efficiency | 12 cd/A | 8.5 cd/A |
The naphthalen-2-yl group enhances conjugation and charge transport, making it superior for optoelectronic applications .
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